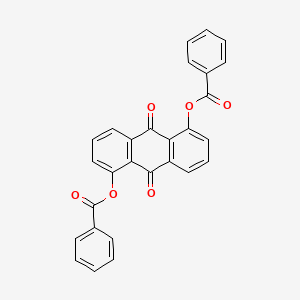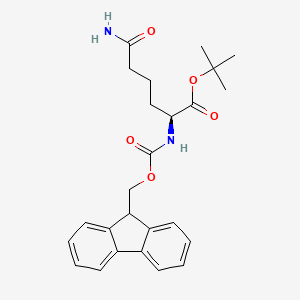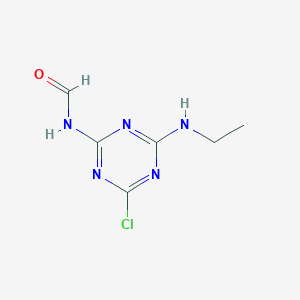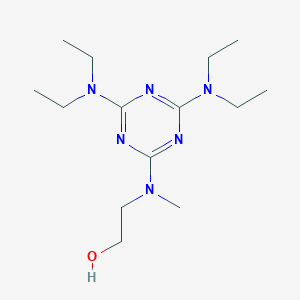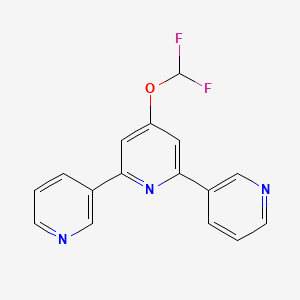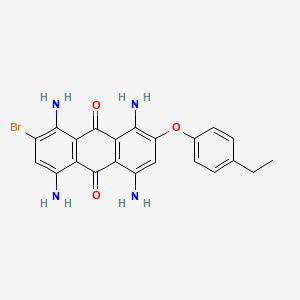
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) is an organometallic complex consisting of a palladium(II) cation and an octaethylporphyrin ligand. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) can be synthesized by metalating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with a palladium(II) salt. The reaction typically involves dissolving the porphyrin in an organic solvent such as chloroform or dichloromethane, followed by the addition of a palladium(II) salt like palladium(II) acetate. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur in the presence of reducing agents like sodium borohydride or hydrazine.
Substitution: The palladium center can undergo substitution reactions with various nucleophiles, leading to the formation of new organometallic complexes
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, hydrazine; reactions are usually performed in aqueous or alcoholic solutions.
Substitution: Various nucleophiles such as phosphines, amines, or halides; reactions are conducted in organic solvents under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while substitution reactions can produce a variety of palladium-containing complexes .
Wissenschaftliche Forschungsanwendungen
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, facilitating reactions such as carbon-carbon coupling, hydrogenation, and oxidation
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules and monitoring cellular processes
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites, due to its catalytic properties
Wirkmechanismus
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) involves its ability to coordinate with various substrates through the palladium center. This coordination facilitates the activation of substrates, making them more reactive and enabling various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine platinum(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)
- 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II)
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) is unique due to its specific electronic and steric properties conferred by the octaethylporphyrin ligand. These properties enhance its catalytic activity and stability, making it particularly effective in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C36H44N4Pd |
|---|---|
Molekulargewicht |
639.2 g/mol |
IUPAC-Name |
2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+) |
InChI |
InChI=1S/C36H44N4.Pd/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
InChI-Schlüssel |
FVPOYVGWFFRIHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


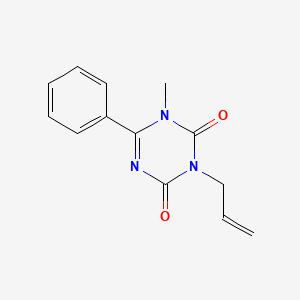

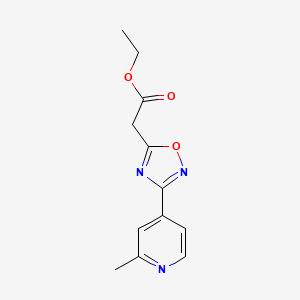
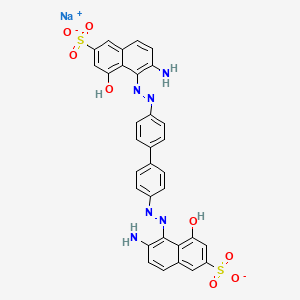
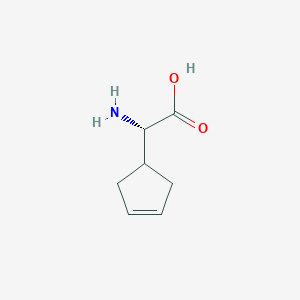
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
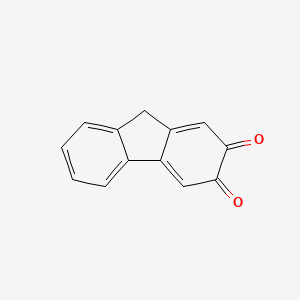
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
